mechanism of carbon monoxide release from C6Cl4O6Ru2
mechanism of carbon monoxide release from C6Cl4O6Ru2
Decoding the Carbon Monoxide Release Mechanism of C6Cl4O6Ru2 (CORM-2): Kinetics, Pathways, and Experimental Validation
Introduction
C6Cl4O6Ru2 (Tricarbonyldichlororuthenium(II) dimer), universally recognized in pharmacology as CORM-2 , is a prototypical, lipophilic carbon monoxide-releasing molecule. While extensively utilized in preclinical models for its potent anti-inflammatory, antioxidant, and vasorelaxant properties, the exact molecular mechanism of its CO liberation has been a subject of intense scientific debate.
As drug development shifts toward precision gasotransmitter therapy, understanding the dichotomy between CORM-2’s actual CO release kinetics and the inherent reactivity of its transition-metal scaffold is paramount. This whitepaper deconstructs the solvent-triggered dimer cleavage, the ligand exchange pathways, and the critical experimental nuances required to accurately quantify its CO release without falling prey to common assay artifacts.
The Molecular Mechanism of CO Liberation
The release of CO from CORM-2 is not a spontaneous, single-step dissociation; it is a complex, multi-phase chemical transformation heavily dependent on the surrounding microenvironment.
Phase 1: Dimer Cleavage and Solvent Activation
In its solid state, CORM-2 exists as a stable dimer, [Ru(CO)3Cl2]2 , bridged by chloride ligands. Because it is highly lipophilic and insoluble in aqueous media, it must first be dissolved in a coordinating solvent such as dimethyl sulfoxide (DMSO). This dissolution acts as a chemical trigger. The DMSO molecules attack the ruthenium centers, cleaving the Ru-Cl-Ru bridges to form monomeric adducts, primarily Ru(CO)3Cl2(DMSO) .
[1] have demonstrated that this process in DMSO is highly complex, yielding multiple intermediate species through slow intramolecular vibrational energy redistribution (IVR). Crucially, this solvent activation primes the complex but does not immediately release CO.
Phase 2: Ligand Exchange and Nucleophilic Substitution
True CO liberation requires ligand substitution. When the DMSO-activated monomer is introduced into an aqueous physiological environment, biological nucleophiles—such as water, histidine, cysteine, and reduced glutathione (GSH)—compete for coordination sites on the ruthenium core. This nucleophilic attack weakens the Ru-CO π -backbonding, leading to the sequential dissociation of the carbonyl ligands and the release of CO gas into the biological system.
Phase 3: The "Dithionite Artifact" and the iCORM Scaffold
A critical pitfall in CORM-2 research is the overestimation of its spontaneous CO release. While early literature suggested rapid CO liberation in buffer,[2] have revealed that CORM-2 releases negligible CO (<0.1 mol CO per mol CORM-2) in standard aqueous media.
The apparent rapid release often observed in vitro is an artifact induced by sodium dithionite ( Na2S2O4 ), a strong reducing agent used in the standard myoglobin assay. Dithionite actively reduces the Ru(II) center, artificially forcing CO dissociation[3]. Furthermore, after CO depletion (or in the absence of release), the residual ruthenium scaffold—termed the iCORM (inactive CORM)—remains highly reactive. It binds to hydrophobic sites on plasma proteins and cell membranes, which accounts for significant CO-independent biological effects, including cellular toxicity and antimicrobial activity[2][4].
Quantitative Kinetics of CO Release
The kinetics of CO release from CORM-2 are highly context-dependent. Table 1 synthesizes the apparent half-lives ( t1/2 ) and CO yields across different microenvironments, highlighting the profound impact of assay conditions.
Table 1: Context-Dependent CO Release Kinetics of CORM-2
| Experimental Condition | Trigger Mechanism | Apparent Half-Life ( t1/2 ) | CO Yield (mol CO / mol CORM-2) | Mechanistic Note |
| Pure DMSO | Solvent Coordination | > 24 hours | < 0.1 | Dimer cleavage occurs, but CO remains tightly bound to the Ru core. |
| PBS (pH 7.4) | Hydrolysis | > 10 hours | < 0.1 | Negligible spontaneous release; limited by poor aqueous solubility. |
| PBS + Na2S2O4 | Chemical Reduction | ~ 1 min | ~ 0.7 - 1.0 | Dithionite artificially accelerates Ru(II) reduction and CO liberation. |
| Human Plasma | Protein Nucleophilic Attack | ~ 3 - 5 min | ~ 0.5 - 0.8 | Thiol groups (e.g., albumin, GSH) actively displace CO ligands. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug development, the following protocols incorporate built-in validation steps to prevent artifacts.
Protocol 1: The Modified Myoglobin Assay for CO Kinetics
The myoglobin (Mb) assay relies on the distinct spectral shift when deoxy-Mb binds CO to form MbCO.
-
Step 1: Preparation of Deoxy-Mb. Dissolve horse heart myoglobin in 0.1 M phosphate buffer (pH 7.4). Add a strictly controlled, minimal molar excess of sodium dithionite to reduce Fe3+ to Fe2+ .
-
Causality & Validation: Dithionite is necessary to form deoxy-Mb, but excess dithionite will artificially reduce CORM-2. To self-validate, run a parallel control with CORM-2 and dithionite without myoglobin to subtract the background reduction kinetics.
-
-
Step 2: Baseline Spectrum Acquisition. Record the UV-Vis absorption spectrum from 500 to 600 nm. Deoxy-Mb exhibits a single peak at 557 nm.
-
Step 3: CORM-2 Injection. Inject the CORM-2/DMSO stock solution (final concentration 10-50 μ M) into the sealed cuvette.
-
Step 4: Kinetic Monitoring. Record spectra every 30 seconds.
-
Self-Validation (Isosbestic Point Check): The conversion of deoxy-Mb to MbCO must pass through clear isosbestic points (e.g., ~510 nm and ~550 nm). If the isosbestic points drift, it indicates protein denaturation or direct Ru-protein aggregation, invalidating the calculated CO yield.
-
-
Step 5: Quantification. Calculate the concentration of MbCO using the known extinction coefficients ( Δϵ540−510 ).
Protocol 2: 2D IR Spectroscopy for Mechanistic Tracking
-
Step 1: Sample Preparation. Dissolve CORM-2 in anhydrous DMSO to a concentration of 20 mM.
-
Step 2: IR Mapping. Utilize a femtosecond mid-IR laser pulse sequence to generate 2D IR spectra.
-
Causality: 1D FTIR cannot resolve the overlapping carbonyl stretching bands of the various monomeric intermediates. 2D IR spreads the spectra across two frequency axes, revealing cross-peaks that indicate chemical exchange and intramolecular vibrational energy redistribution (IVR)[1].
-
-
Step 3: Validation. Perform solvent background subtraction. The presence of distinct cross-peaks between the symmetric and asymmetric CO stretching modes confirms the structural geometry of the Ru(CO)3 intermediates.
Visualizations
Molecular pathway of CO release from CORM-2 via solvent activation and nucleophilic substitution.
Step-by-step workflow of the Myoglobin assay for quantifying CO release kinetics.
References
-
Precise Identification of the Dimethyl Sulfoxide Triggered Tricarbonyldichlororuthenium(II) Dimer for Releasing CO Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]
-
'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects Source: Antioxidants / PubMed Central (PMC) URL:[Link]
-
Sensitive and Direct Optical Monitoring of Release and Cellular Uptake of Aqueous CO from CO-Releasing Molecules Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Interaction of CORM-2 with hydrophobic sites: Beyond CO Source: Advances in Biological Chemistry (Scientific Research Publishing) URL:[Link]
